C11H16ClN5O
Description
C11H16ClN5O, known as 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7), is a heterocyclic organic compound with a molecular weight of 269.73 g/mol. It features a chloropyrimidine ring linked to a methylpiperidine carboxamide group, making it a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) and fine chemicals.
Properties
IUPAC Name |
2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O.ClH/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8;/h4-7H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHIPUGWPRDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Clorprenaline can be synthesized through several chemical routes. One common method involves the reaction of 2-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, leading to the formation of Clorprenaline.
Industrial Production Methods
In industrial settings, the production of Clorprenaline often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Clorprenaline undergoes various types of chemical reactions, including:
Oxidation: Clorprenaline can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in Clorprenaline can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohol , while substitution reactions can produce various substituted derivatives of Clorprenaline.
Scientific Research Applications
Clorprenaline has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.
Biology: Clorprenaline is investigated for its effects on biological systems, particularly its role as a bronchodilator.
Medicine: It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Clorprenaline is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Clorprenaline exerts its effects primarily by stimulating beta-adrenergic receptors in the lungs. This stimulation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The compound interacts with specific molecular targets and pathways, including the cyclic AMP (cAMP) pathway , which plays a crucial role in mediating its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: C11H14ClN (CAS 26905-02-2)
This structurally analogous compound shares a chlorinated aromatic system and a piperidine-derived framework but lacks the pyrimidine and carboxamide moieties. Key differences include:
- Molecular Weight : 195.69 g/mol (vs. 269.73 g/mol for C11H16ClN5O)
- Solubility : Poor aqueous solubility (0.115 mg/mL in water) compared to this compound (data unspecified but likely similar due to polar functional groups) .
- Hazards : Exhibits skin/eye irritation (H315-H319) and respiratory toxicity (H335), whereas this compound’s safety profile remains uncharacterized in the evidence .
- Synthesis : Prepared via microwave-assisted reaction of 4-(4-chlorophenyl)piperidine derivatives, contrasting with this compound’s likely multistep synthesis involving pyrimidine coupling .
Comparison with Functionally Similar Compounds
Compound 2: 5-Ethyl-2'-Deoxyuridine (CAS 15176-29-1)
This nucleoside analog (C11H16N2O5) shares a pharmaceutical application scope but differs structurally:
- Molecular Weight : 268.26 g/mol (vs. 269.73 g/mol for this compound)
- Functional Groups : Lacks chlorine and piperidine but includes a deoxyribose and uracil-derived base, making it relevant in antiviral or anticancer therapies .
- Applications : Used in cell proliferation assays and molecular biology, whereas this compound serves as a synthetic intermediate for APIs .
Data Tables
Table 1: Structural and Functional Comparison
| Parameter | This compound (Target) | C11H14ClN (CAS 26905-02-2) | 5-Ethyl-2'-Deoxyuridine (CAS 15176-29-1) |
|---|---|---|---|
| Molecular Formula | This compound | C11H14ClN | C11H16N2O5 |
| Molecular Weight (g/mol) | 269.73 | 195.69 | 268.26 |
| Key Functional Groups | Chloropyrimidine, carboxamide | Chlorophenyl, piperidine | Deoxyribose, uracil analog |
| Solubility (Water) | Not specified | 0.115 mg/mL | Not specified |
| Primary Application | Pharmaceutical intermediate | Unspecified (likely research chemical) | Cell analysis, antiviral research |
| Hazards | Uncharacterized | H315-H319-H335 | Not specified |
Research Findings and Discussion
- Structural Impact on Bioactivity : The pyrimidine and carboxamide groups in this compound may enhance binding to biological targets (e.g., kinases) compared to the simpler C11H14ClN, which lacks these motifs .
- Functional Versatility : While 5-Ethyl-2'-Deoxyuridine is tailored for nucleoside-based therapies, this compound’s modular structure allows broader utility in synthesizing diverse APIs .
- Safety and Solubility : C11H14ClN’s low solubility and irritancy highlight the advantage of this compound’s polar groups for improved drug-like properties, though empirical data is needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
